[(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate
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Overview
Description
[(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate is an organic compound with the molecular formula C17H21Cl2NO2 It is known for its unique structure, which combines a tert-butylcyclohexylidene group with a dichlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate typically involves the reaction of 4-tert-butylcyclohexanone with 3,4-dichlorobenzoic acid in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous or alcoholic solution at elevated temperatures.
Major Products Formed
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted benzoates or cyclohexylidene derivatives.
Scientific Research Applications
[(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of [(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response.
Comparison with Similar Compounds
[(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate can be compared with other similar compounds, such as:
[(4-Tert-butylcyclohexylidene)amino] benzoate: Lacks the dichloro substitution, resulting in different reactivity and applications.
[(4-Tert-butylcyclohexylidene)amino] 4-chlorobenzoate: Contains a single chlorine atom, affecting its chemical properties and biological activity.
[(4-Tert-butylcyclohexylidene)amino] 2,4-dichlorobenzoate:
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(4-tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO2/c1-17(2,3)12-5-7-13(8-6-12)20-22-16(21)11-4-9-14(18)15(19)10-11/h4,9-10,12H,5-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGMHPSYKDRVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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